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molecular formula C10H13ClN2O B8724675 N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

Cat. No. B8724675
M. Wt: 212.67 g/mol
InChI Key: DIXJRXAQVZYOHK-UHFFFAOYSA-N
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Patent
US09079930B2

Procedure details

To a solution of 2-(6-chloropyridin-3-yl)propan-2-ol, 33-b, (10 g, 58.3 mmol) in MeCN (100 ml) was added dropwise H2SO4 (40 g, 408 mmol) at 0° C., while keeping the internal temperature below 15° C. After the addition was completed, the reaction mixture was warmed to room temperature and stirred for 24 hours. The reaction mixture was then cooled to 0° C. and diluted with NH4OH slowly. The reaction mixture was then extracted with ether (3×100 mL), dried, and concentrated. The product was purified by silica gel (DCM-DCM:MeOH=30:1) to give a white solid, 33-c, (9 g, 72.6%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
72.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[OH:12]S(O)(=O)=O.[CH3:17][C:18]#[N:19]>[NH4+].[OH-]>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([NH:19][C:18](=[O:12])[CH3:17])([CH3:10])[CH3:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)(C)O
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)(C)O
Name
Quantity
40 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 15° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ether (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel (DCM-DCM:MeOH=30:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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